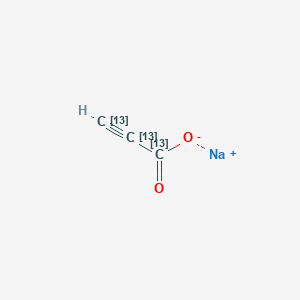
Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide
Descripción general
Descripción
Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide is a chemical compound used as an intermediate in the preparation of Fulvestrant . Fulvestrant is a selective estrogen receptor degrader (SERD) used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women .
Molecular Structure Analysis
The molecular formula of Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide is C₁₀H₂₃BrN₂OS. Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide are not detailed in the search results. It is known to be used in the preparation of Fulvestrant intermediates .Aplicaciones Científicas De Investigación
Application in Biochemistry: Preparation of Fulvestrant Intermediates
Scientific Field
Biochemistry
Summary of Application
In biochemistry, this compound is utilized in the synthesis of intermediates for Fulvestrant, a drug used in hormone therapy for breast cancer. The compound acts as a precursor in the chemical reactions leading to the formation of Fulvestrant.
Methods of Application
The synthesis involves the reaction of Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide with other organic compounds under controlled conditions, often involving catalysts and specific temperature and pH levels to ensure the desired reaction pathway .
Results
The outcome of this application is the production of intermediates that are crucial for the final synthesis of Fulvestrant. The efficiency of the reaction and the purity of the intermediates are critical, and they are typically assessed using chromatography and spectrometry techniques.
Application in Medicinal Chemistry: Anticancer Activity
Scientific Field
Medicinal Chemistry
Summary of Application
In medicinal chemistry, derivatives of Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide have been explored for their potential anticancer activity. These derivatives are synthesized and tested against various cancer cell lines to evaluate their efficacy.
Methods of Application
The compound is used to create novel derivatives through chemical reactions with other pharmacologically active agents. The anticancer activity is then assessed using in vitro assays, such as MTT assays, to determine the cytotoxic effects on cancer cells .
Results
The synthesized derivatives show varying degrees of cytotoxicity against cancer cell lines. The results include IC50 values, which indicate the concentration required to inhibit cell growth by 50%. These values are compared with standard anticancer drugs to gauge effectiveness.
Application in Organic Chemistry: Synthesis of Thiourea Derivatives
Scientific Field
Organic Chemistry
Summary of Application
Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide serves as a starting material in the synthesis of thiourea derivatives, which have numerous applications, including in the development of pharmaceuticals and agrochemicals.
Methods of Application
The synthesis process involves the reaction of the compound with various amines to form thiourea derivatives. The reaction conditions, such as solvent choice and temperature, are optimized for maximum yield and selectivity .
Results
The resulting thiourea derivatives are characterized using NMR, IR, and mass spectrometry. The yield and purity of the products are quantitatively analyzed, and the compounds are further tested for their potential applications.
Application in Analytical Chemistry: Chemical Reference Material
Scientific Field
Analytical Chemistry
Summary of Application
This compound is used as a chemical reference material in analytical procedures, providing a standard for calibration and validation of analytical instruments and methods.
Methods of Application
It is used in the preparation of calibration curves and as a control in quality assurance protocols. The compound’s stability and reactivity are crucial for its role as a reference material .
Results
The use of Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide as a reference material aids in achieving accurate and reproducible results in analytical chemistry, ensuring the reliability of analytical data.
Application in Chemical Engineering: Process Optimization
Scientific Field
Chemical Engineering
Summary of Application
In chemical engineering, the compound is involved in process optimization studies, where its reaction kinetics and thermodynamics are analyzed to improve industrial chemical processes.
Methods of Application
The compound’s behavior under various process conditions is studied using reactors and simulations. Parameters like reaction rate, conversion efficiency, and energy consumption are measured .
Results
The data obtained from these studies inform the design and optimization of chemical processes, leading to more efficient and cost-effective production methods.
Application in Pharmacology: Drug Formulation Studies
Scientific Field
Pharmacology
Summary of Application
Pharmacological studies involve the use of Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide in the formulation of drug candidates, particularly in the optimization of drug delivery and stability.
Methods of Application
The compound is incorporated into drug formulations, and its interactions with other formulation components are studied. Techniques such as dissolution testing and stability studies are employed .
Propiedades
IUPAC Name |
[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2OS.BrH/c11-10(12)14-9-7-5-3-1-2-4-6-8-13;/h13H,1-9H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKHEAILJZEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCSC(=[NH2+])N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747286 | |
| Record name | Amino[(9-hydroxynonyl)sulfanyl]methaniminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide | |
CAS RN |
511545-93-0 | |
| Record name | Carbamimidothioic acid, 9-hydroxynonyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511545-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino[(9-hydroxynonyl)sulfanyl]methaniminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(9-hydroxynonyl)thio](imino)methanaminium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)







